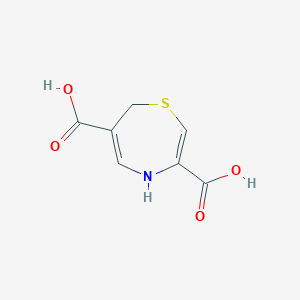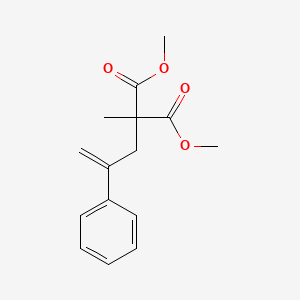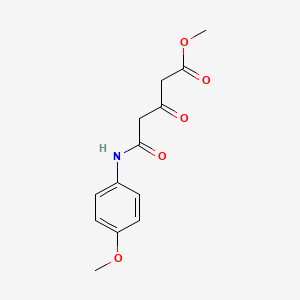![molecular formula C22H23Cl2NO2 B12588878 N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide CAS No. 644980-40-5](/img/structure/B12588878.png)
N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a dichlorobenzoyl group attached to a cyclohexyl ring, which is further connected to an ethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product . The intermediate product is then reacted with 4-ethylbenzoyl chloride under similar conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the dichlorobenzoyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while oxidation and reduction can yield different oxidized or reduced derivatives .
Scientific Research Applications
N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
Uniqueness
N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide is unique due to its specific structural features, such as the combination of a cyclohexyl ring with a dichlorobenzoyl group and an ethylbenzamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
644980-40-5 |
|---|---|
Molecular Formula |
C22H23Cl2NO2 |
Molecular Weight |
404.3 g/mol |
IUPAC Name |
N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide |
InChI |
InChI=1S/C22H23Cl2NO2/c1-2-15-6-8-16(9-7-15)21(27)25-22(10-4-3-5-11-22)20(26)17-12-18(23)14-19(24)13-17/h6-9,12-14H,2-5,10-11H2,1H3,(H,25,27) |
InChI Key |
KTNOFJQRUWTSNG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2(CCCCC2)C(=O)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]-](/img/structure/B12588796.png)
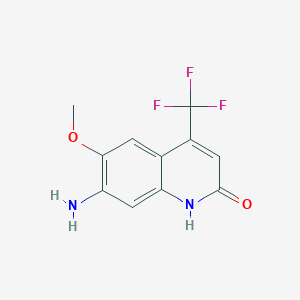
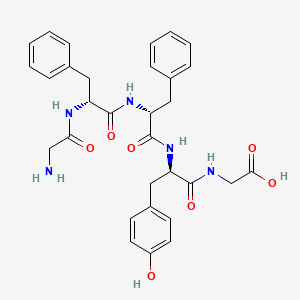
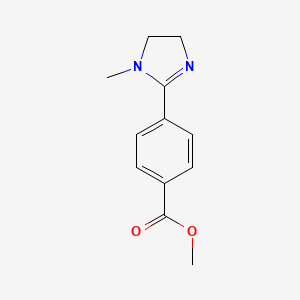
![2-[(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide](/img/structure/B12588810.png)
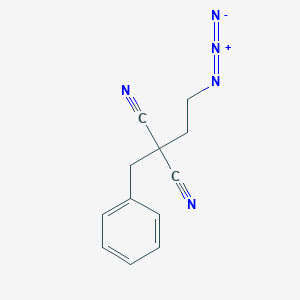
![(2,3-Dimethyl-3H-pyrrolo[2,3-b]pyridin-3-yl)methanesulfonic acid](/img/structure/B12588815.png)

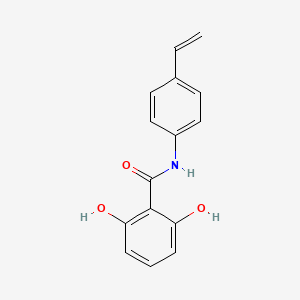
![5-[2-(4-Bromophenyl)ethylamino]-5-oxopentanoic acid](/img/structure/B12588846.png)
